tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS number
tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS number
An In-Depth Technical Guide to tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS Number: 1193386-53-6
Abstract
This guide provides a comprehensive technical overview of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Identified by CAS number 1193386-53-6, this compound's unique architecture, combining a conformationally constrained N-methylazetidine core with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for constructing complex molecular targets. We will delve into its fundamental properties, elucidate a representative synthetic pathway, and explore its critical applications in the development of novel therapeutics, including next-generation antibiotics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Physicochemical Properties and Identifiers
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and synthesis. The key identifiers and properties of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate are summarized below.
| Property | Value |
| CAS Number | 1193386-53-6[1][2][3][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][3] |
| Molecular Weight | 200.28 g/mol [1] |
| IUPAC Name | tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate[1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CN(C1)C[1] |
| InChI Key | WBLWBEHGMCXLRZ-UHFFFAOYSA-N[1] |
The Strategic Importance of a Bifunctional Building Block
The utility of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate in drug discovery stems from the strategic combination of its two primary structural features: the azetidine ring and the Boc-protecting group.
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The Azetidine Scaffold : The four-membered azetidine ring is a highly sought-after motif in medicinal chemistry. It serves as a rigid, conformationally constrained scaffold that can act as a bioisosteric replacement for more flexible or larger ring systems. This rigidity can lead to improved binding affinity and selectivity for biological targets by locking the molecule into a more favorable bioactive conformation. The N-methyl substitution further influences the scaffold's properties.
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The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its prevalence is due to its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily cleavable under moderately acidic conditions (e.g., with trifluoroacetic acid). This orthogonal stability allows for selective deprotection in complex, multi-step syntheses, which is a cornerstone of modern pharmaceutical development.[1]
This combination enables chemists to introduce a specific, structurally defined fragment into a target molecule and then selectively reveal the primary amine for subsequent elaboration, providing a powerful tool for systematic drug design.
Representative Synthetic Pathway
The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is typically achieved through a logical, multi-step process. While numerous variations exist, the core strategy involves the formation of the azetidine core followed by the introduction of the Boc-protected aminomethyl side chain.
Caption: Generalized workflow for the synthesis of the title compound.
Experimental Protocol (Conceptual)
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Step 1: Formation of the Azetidine Ring : The synthesis typically begins with appropriate acyclic precursors that undergo a cyclization reaction to form the core azetidine ring structure.[1] This is a critical step that establishes the strained four-membered ring system.
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Step 2: Functional Group Interconversion : The substituent at the 3-position of the azetidine ring is converted into an aminomethyl group. This often involves steps like reduction of a nitrile or a carboxylic acid derivative.
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Step 3: Carbamoylation (Boc Protection) : The resulting primary amine on the side chain is then protected. This is achieved by reacting the intermediate with a suitable Boc-introducing reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate, under basic conditions.[1] This step yields the final product.
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Step 4: Purification : The crude product is purified using standard laboratory techniques, most commonly column chromatography or recrystallization, to yield the final compound with high purity.[1]
Key Applications in Drug Discovery and Chemical Research
The true value of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is demonstrated by its application as a key intermediate in the synthesis of high-value molecules.
Intermediate in the Synthesis of Ceftolozane
One of the most significant applications of this compound is as a crucial intermediate in the synthesis of Ceftolozane.[1] Ceftolozane is a fifth-generation cephalosporin antibiotic, often combined with the β-lactamase inhibitor tazobactam, and is used to treat complicated urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[1] The azetidine-containing side chain is essential for the drug's potent antibacterial activity and stability.
Caption: Role as a key building block in the synthesis of Ceftolozane.
Precursor for Biologically Active Natural Products and Analogs
The compound is also utilized in the synthesis of various heterocyclic systems, such as indole and pyrrole derivatives.[1]
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Indole Derivatives : It serves as a building block for indole-containing molecules that are precursors to biologically active natural products, including Indiacen A and Indiacen B.[1]
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Tetrasubstituted Pyrroles : It is used in synthetic routes to construct complex, functionalized pyrroles, which are common scaffolds in pharmaceutically active compounds.[1]
Versatile Reagent in Organic Synthesis
Beyond specific drug targets, its structural features make it a versatile tool in broader synthetic chemistry. For instance, it is used in palladium-catalyzed reactions for the synthesis of N-Boc-protected anilines, which are themselves valuable intermediates for a wide range of organic transformations.[1]
Conclusion
Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (CAS: 1193386-53-6) is more than just a chemical reagent; it is a testament to the power of rational molecular design. By providing a stable, yet readily unmaskable, source of the 1-methylazetidin-3-yl)methanamine fragment, it streamlines the synthesis of complex, high-value molecules. Its role in the production of the life-saving antibiotic Ceftolozane underscores its importance in the pharmaceutical industry. As researchers continue to explore the chemical space of constrained heterocyclic scaffolds, the demand and applications for this versatile building block are poised to grow, solidifying its place as an essential tool for chemists and drug development professionals.
References
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Ark Pharma Scientific Limited. (n.d.). tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate. Retrieved from [Link]
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American Elements. (n.d.). tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, 95% Purity. Retrieved from [Link]
Sources
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